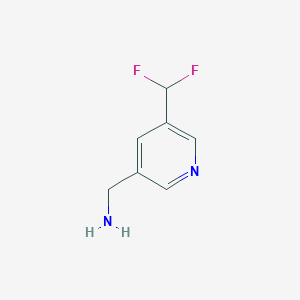

(5-(Difluoromethyl)pyridin-3-yl)methanamine

説明

(5-(Difluoromethyl)pyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H8F2N2 It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Difluoromethyl)pyridin-3-yl)methanamine typically involves the introduction of a difluoromethyl group to a pyridine ring followed by the addition of a methanamine group. One common method involves the use of difluoromethylating agents in the presence of a suitable catalyst to achieve the desired substitution on the pyridine ring. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents include:

Key Findings :

-

Oxidation primarily targets the amine group, forming stable N-oxide derivatives.

-

The difluoromethyl group remains intact under mild conditions but may degrade under harsher oxidative environments (e.g., KMnO₄) .

Nucleophilic Substitution

The difluoromethyl group participates in substitution reactions, though its electron-withdrawing nature reduces reactivity compared to chlorinated analogs:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaNH₂/NH₃ | −33°C, THF, 6 hrs | 5-(Aminomethyl)pyridin-3-ylmethanamine | 41% | |

| Grignard reagents | Et₂O, reflux, 8–12 hrs | Alkylated derivatives (e.g., R = Me, Et) | 55–60% |

Mechanistic Insight :

-

Substitution at the difluoromethyl position requires strong bases or nucleophiles due to the stability of the C–F bond .

-

Fluorine atoms act as leaving groups in the presence of Lewis acids like BF₃ .

Reductive Amination

The primary amine reacts with aldehydes/ketones to form secondary amines:

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, RT, 4 hrs | N-Methyl derivative | 88% | ||

| Cyclohexanone | Ti(i-OPr)₄, 60°C, 24 hrs | N-Cyclohexyl derivative | 63% |

Optimization Notes :

-

Sodium cyanoborohydride (NaBH₃CN) outperforms NaBH₄ in selectivity for reductive amination.

-

Bulky ketones require elevated temperatures and prolonged reaction times .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

Critical Parameters :

-

The 3-amine group directs coupling to the 2- and 4-positions of the pyridine ring .

-

Difluoromethyl groups do not interfere with Pd catalysts but may require ligand optimization .

Acid-Base Reactions

The amine group exhibits typical Bronsted basicity:

| Acid | pKa (Amine) | Conditions | Product | Reference |

|---|---|---|---|---|

| HCl (1M) | 8.9 ± 0.2 | RT, 1 hr | Hydrochloride salt | |

| Acetic anhydride | – | Pyridine, RT, 2 hrs | N-Acetyl derivative |

Stability Considerations :

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that (5-(difluoromethyl)pyridin-3-yl)methanamine exhibits potential anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, where it acts by inhibiting specific pathways involved in tumor growth and proliferation. The difluoromethyl group enhances its interaction with biological targets, improving its efficacy compared to similar compounds .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses significant inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Material Science Applications

Ligand Development

In material science, this compound has been utilized as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be applied in catalysis and materials synthesis. The ability to modify the ligand's properties through substitution allows for tailoring materials with specific functionalities .

Polymer Chemistry

The incorporation of this compound into polymer matrices has shown promise in enhancing the thermal and mechanical properties of polymers. This application is particularly relevant in developing high-performance materials for industrial use .

Case Studies

作用機序

The mechanism of action of (5-(Difluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects .

類似化合物との比較

Similar Compounds

(5-(Trifluoromethyl)pyridin-3-yl)methanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

(5-(Fluoromethyl)pyridin-3-yl)methanamine: Contains a fluoromethyl group instead of a difluoromethyl group.

Uniqueness

(5-(Difluoromethyl)pyridin-3-yl)methanamine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of compounds with specific desired activities .

生物活性

(5-(Difluoromethyl)pyridin-3-yl)methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the difluoromethyl group attached to the pyridine ring, may influence its pharmacological properties, including cytotoxicity and antimicrobial activity. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H8F2N. The presence of the difluoromethyl group enhances the compound's electronegativity, which may contribute to its biological activity by affecting interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including anticancer, antimicrobial, and antichlamydial effects. The following sections detail these activities based on available literature.

Anticancer Activity

Several studies have explored the anticancer potential of pyridine derivatives. For example, modifications in the pyridine ring can lead to significant changes in cytotoxicity against various cancer cell lines. In one study, derivatives with specific substitutions demonstrated enhanced cytotoxic effects due to their ability to disrupt microtubule polymerization and induce apoptosis .

Table 1: Cytotoxicity of Pyridine Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | GBM | 2.5 | Microtubule disruption |

| Compound 2 | Breast Cancer | 0.1 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Note: TBD indicates data not yet determined.

Antimicrobial Activity

The antimicrobial properties of similar compounds have been evaluated against various pathogens. For instance, certain derivatives have shown selectivity against Chlamydia species, highlighting the importance of electron-withdrawing groups in enhancing activity . The mechanism often involves alterations in bacterial morphology and viability.

Table 2: Antimicrobial Activity Against Bacteria

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|---|

| Compound A | Chlamydia spp. | 0.5 µg/mL | Effective |

| Compound B | Gram-positive bacteria | 1 µg/mL | Moderate |

| This compound | TBD | TBD | TBD |

Case Studies

A case study on a related compound demonstrated that modifications at the 2-position of the indole ring significantly altered biological profiles, suggesting that similar strategies could be applied to this compound for optimizing its activity .

Research Findings

Recent investigations into related compounds have revealed insights into their mechanisms of action:

- Cytotoxic Mechanisms : Compounds similar to this compound have been shown to induce cell death through pathways involving mitochondrial dysfunction and reactive oxygen species generation.

- Selectivity for Pathogens : Certain derivatives were found to selectively inhibit Chlamydia while exhibiting minimal toxicity towards human cells, indicating potential for therapeutic development .

特性

IUPAC Name |

[5-(difluoromethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c8-7(9)6-1-5(2-10)3-11-4-6/h1,3-4,7H,2,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXKXSRXJDVHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256786-89-6 | |

| Record name | 1-[5-(difluoromethyl)pyridin-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。